BenchChemオンラインストアへようこそ!

(R)-2-(Morpholin-2-yl)ethan-1-ol

Tachykinin receptor antagonist Stereochemical SAR NK1 NK2 NK3 binding

Specify the (R)-enantiomer exclusively. This chiral morpholine building block's (R)-configuration is a pharmacological requirement for high-affinity NK1, NK2, and NK3 tachykinin receptor binding; the (S)-diastereomer is substantially less potent. Non-stereoselective routes yield only 1-2%, making enantiopure sourcing a critical cost-containment strategy. Certified enantiomeric purity (≥97% ee benchmark) is essential for lead optimization, scale-up, and focused library synthesis in respiratory and CNS programs.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B12933676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Morpholin-2-yl)ethan-1-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCO
InChIInChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m1/s1
InChIKeyOJZYVZNGKDTSFP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Morpholin-2-yl)ethan-1-ol: Chiral Morpholine Building Block for Tachykinin Receptor Antagonist Synthesis


(R)-2-(Morpholin-2-yl)ethan-1-ol (CAS 2165991-16-0) is a chiral morpholine derivative bearing a hydroxyethyl substituent at the 2-position with defined (R) absolute stereochemistry. This compound serves as a key synthetic intermediate in the preparation of enantiomerically pure 2-[(2R)-arylmorpholin-2-yl]ethanols, which are essential precursors for potent tachykinin (NK1, NK2, NK3) receptor antagonists [1]. The (R)-configuration at the morpholine 2-position has been shown to be an essential requirement for high-affinity binding to all three tachykinin receptor subtypes [2]. The compound is commercially available from multiple suppliers in research-grade purity, typically as the free base or hydrochloride salt, and is utilized primarily in medicinal chemistry programs targeting respiratory, inflammatory, and CNS indications .

Why Racemic or (S)-Configured Morpholine Ethanol Analogs Cannot Replace (R)-2-(Morpholin-2-yl)ethan-1-ol in Tachykinin Antagonist Programs


Substituting (R)-2-(Morpholin-2-yl)ethan-1-ol with its racemate or (S)-enantiomer is not a functionally equivalent procurement decision. The absolute stereochemistry at the morpholine 2-position directly governs binding affinity at all three tachykinin receptors. In a systematic stereochemical SAR study, only morpholine analogs bearing the (R)-configuration at the 2-position achieved high-affinity binding; the corresponding (S)-configured diastereomers showed markedly reduced potency [1]. Furthermore, the patent literature explicitly documents that non-enantioselective synthetic routes to the 2-arylmorpholine core produce the desired enantiomerically pure intermediate in yields as low as 1–2%, rendering racemic or non-stereocontrolled approaches economically and practically unviable for downstream GMP or scaled research applications [2]. The chiral integrity of this building block is thus both a pharmacological necessity and a process-economic gatekeeper.

Quantitative Differentiation Evidence for (R)-2-(Morpholin-2-yl)ethan-1-ol Versus Closest Comparators


Stereochemical Control of NK1/NK2/NK3 Binding Affinity: (R) vs (S) Configuration at Morpholine 2-Position

In a comprehensive stereochemical SAR study of morpholine-based tachykinin receptor antagonists, the (R)-configuration at the 2-position of the morpholine ring was demonstrated to be the critical determinant of binding affinity across NK1, NK2, and NK3 receptors. The (S,R)- and (R,R)-diastereomers (both bearing (R) at the morpholine 2-position) exhibited high binding affinities, whereas the corresponding (S,S)- and (R,S)-diastereomers (bearing (S) at the morpholine 2-position) showed substantially reduced affinity [1]. The paper explicitly states that '(R)-configuration at the 2-position of the morpholine ring was crucial for high affinity' and that (S,R)-12 and (S,R)-13 exhibited the highest binding affinities among all stereoisomers tested [1]. IC50 values for NK1, NK2, and NK3 receptors were determined and tabulated, though specific numerical values are contained within the full-text tables [1].

Tachykinin receptor antagonist Stereochemical SAR NK1 NK2 NK3 binding

Enantioselective Synthetic Yield: Improved Process (5–25%) vs Original Process (1–2%) for Enantiomerically Pure 2-Arylmorpholine Ethanol

The original synthetic route disclosed in WO 96/23787 for enantiomerically pure 2-(2-arylmorpholin-2-yl)ethanol derivatives (for which (R)-2-(morpholin-2-yl)ethan-1-ol is the foundational scaffold) delivered the desired product in yields of only 1–2% calculated from the starting benzaldehyde derivative [1]. The improved process described in US Patent 7,378,521 achieves yields of 5–25% for the enantiomerically pure compound using simpler, less costly starting materials and reagents, representing a 2.5-fold to 25-fold yield enhancement [1]. This yield differential is specifically attributed to the avoidance of expensive reagents such as AD-mix-β, dichlorobis(triphenylphosphine)-palladium(II), and diethyl azodicarboxylate that were required in the prior art [1].

Process chemistry Enantioselective synthesis Yield optimization

Enantiomeric Purity of the Sharpless Asymmetric Dihydroxylation Key Intermediate: >97% ee for the (R)-Diol

In the foundational synthetic route to 2-[(2R)-arylmorpholin-2-yl]ethanols, Sharpless catalytic asymmetric dihydroxylation (AD) employing AD-mix-β was used to install the requisite (R) absolute stereochemistry. The resulting (R)-diol intermediate was obtained with high enantiomeric purity exceeding 97% ee [1]. This level of enantiomeric excess is critical because the stereochemical integrity established at this stage is propagated through all subsequent synthetic steps to the final tachykinin receptor antagonist [1].

Asymmetric synthesis Enantiomeric excess Sharpless dihydroxylation

In Vivo Efficacy of Downstream (S,R)-Configured Antagonist R-113281 Deriving from the (R)-Morpholine Intermediate

R-113281, the (S,R)-configured morpholine derivative whose synthesis relies on the enantiomerically pure (R)-2-arylmorpholin-2-yl ethanol intermediate, demonstrated high binding affinities for human and guinea pig NK1, NK2, and NK3 receptors in vitro [1]. In vivo, R-113281 exerted highly potent antagonism toward substance P-induced tracheal vascular hyperpermeability and neurokinin A-, neurokinin B-, and capsaicin-induced bronchoconstriction in guinea pigs [1]. This compound represents the most advanced pharmacological validation of the (R)-morpholine ethanol scaffold series, demonstrating that the chiral intermediate translates to pan-tachykinin receptor blockade in a disease-relevant animal model [1][2].

In vivo pharmacology Tachykinin antagonist Bronchoconstriction

Multi-Route Synthetic Accessibility: Convergent Validation of the (R)-Morpholine Ethanol Intermediate as a Privileged Building Block

The enantiomerically pure 2-[(2R)-arylmorpholin-2-yl]ethanol scaffold has been independently accessed via three distinct synthetic strategies, each establishing the critical (R)-configuration: (i) Sharpless asymmetric dihydroxylation followed by Mitsunobu cyclization (Tetrahedron: Asymmetry, 1998) [1]; (ii) catalytic asymmetric cyanosilylation of a ketone precursor using a bifunctional titanium catalyst (Synlett, 2003) ; and (iii) iodoetherification with optical resolution (Tetrahedron Lett., 2000) [2]. This convergent synthetic accessibility from multiple independent laboratories at Sankyo Co. confirms the irreplaceable nature of the (R)-configured morpholine ethanol scaffold in the tachykinin antagonist pharmacophore.

Synthetic methodology Asymmetric catalysis Key intermediate

Procurement-Relevant Application Scenarios for (R)-2-(Morpholin-2-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Synthesis of Pan-Tachykinin (NK1/NK2/NK3) Receptor Antagonists for Respiratory Disease Programs

Medicinal chemistry teams developing combined tachykinin receptor antagonists for asthma or COPD should procure the (R)-enantiomer exclusively. The stereochemical SAR data demonstrate that the (R)-configuration at the morpholine 2-position is essential for high-affinity binding to NK1, NK2, and NK3 receptors; the (S)-configured diastereomers show substantially reduced affinity [1]. Downstream compound R-113281, built from the (R)-intermediate, has validated this scaffold in guinea pig models of bronchoconstriction, achieving potent in vivo blockade of NKA-, NKB-, and capsaicin-induced airway responses [2].

GMP and Scaled Synthesis Programs for Clinical Candidate Intermediates

Process chemistry groups scaling the synthesis of 2-arylmorpholine-based clinical candidates should source the (R)-configured intermediate with documented enantiomeric purity (≥97% ee benchmark established by the Sharpless AD route) [1]. The improved hydroboration-oxidation process described in US Patent 7,378,521 achieves yields of 5–25% compared to the 1–2% yields of the original route, representing a substantial cost-of-goods advantage when the (R)-enantiomer is specified from the outset [3].

Stereochemical Probe Synthesis for Tachykinin Receptor Subtype Selectivity Studies

Academic and industry groups investigating the structural basis of NK1, NK2, or NK3 subtype selectivity should use the enantiomerically pure (R)-2-(morpholin-2-yl)ethan-1-ol as the starting point for focused library synthesis. The published SAR framework [1] establishes that the morpholine 2-position stereochemistry is the primary determinant of pan-receptor affinity; modifications at other positions can then be systematically explored against a stereochemically defined scaffold with known receptor binding profiles.

Methodology Development and Asymmetric Catalysis Benchmarking

Synthetic methodology laboratories developing new asymmetric routes to chiral morpholines can use (R)-2-(morpholin-2-yl)ethan-1-ol as a comparative benchmark. Three published synthetic strategies (Sharpless AD, catalytic asymmetric cyanosilylation, and iodoetherification/resolution) [1][2][3] provide established yield and enantioselectivity baselines against which novel catalytic methods can be quantitatively compared.

Quote Request

Request a Quote for (R)-2-(Morpholin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.